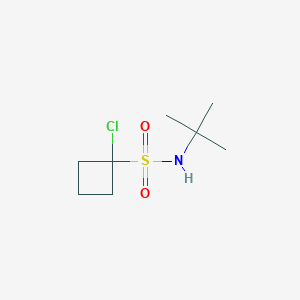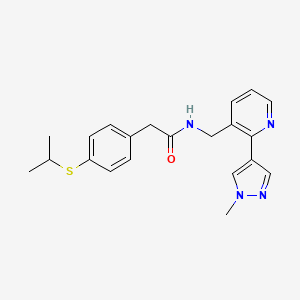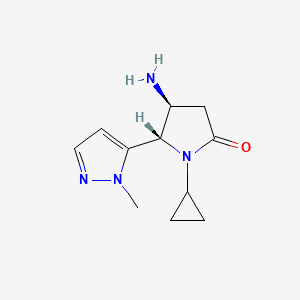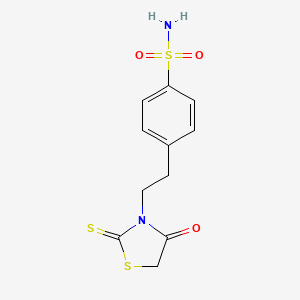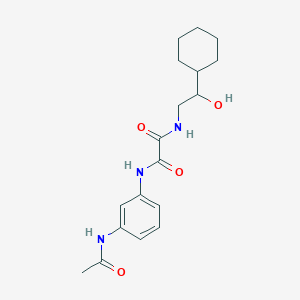
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as ACD or OxaliACD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACD is a derivative of oxalic acid and is synthesized through a multi-step process.
科学的研究の応用
Metabolism and Detection in Clinical Contexts
One study investigated the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, identifying various metabolites and their formation mechanisms. This research is crucial for understanding drug metabolism, potential toxicities, and the development of detection methods for clinical monitoring (Goda et al., 2006).
Synthetic Methodologies
Research on synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides provides insights into novel synthetic routes for similar compounds. Such methodologies are beneficial for creating derivatives with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure analysis of N,N′-bis(substituted)oxamide compounds, like N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides valuable information on the structural characteristics and potential interactions of similar compounds. Such studies are foundational for the design of new materials and pharmaceuticals (Wang et al., 2016).
Anticonvulsant Activity
The design and synthesis of novel N1‐substituted‐N2,N2‐diphenyl oxalamides for anticonvulsant activity highlight the therapeutic potential of oxalamide derivatives. Understanding the structure-activity relationships in these compounds can guide the development of new drugs for neurological conditions (Nikalje et al., 2012).
Organocatalysis and Ligand Design
Research into chiral inducers based on (1R,2R)-1,2-diaminocyclohexane cores for organo- and metallocatalysis demonstrates the utility of oxalamide derivatives in catalysis. Such compounds can serve as ligands or inducers in asymmetric synthesis, contributing to advancements in chemical manufacturing processes (Gavrilov et al., 2019).
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(22)20-14-8-5-9-15(10-14)21-18(25)17(24)19-11-16(23)13-6-3-2-4-7-13/h5,8-10,13,16,23H,2-4,6-7,11H2,1H3,(H,19,24)(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWDIOAARDMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

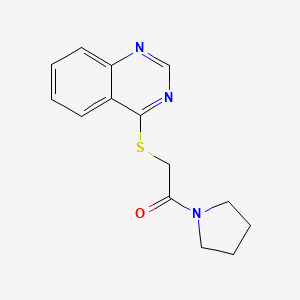
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

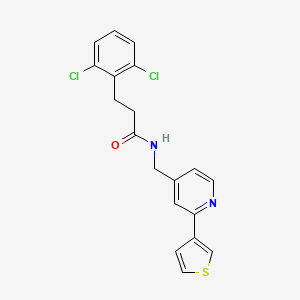

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
